molecular formula C24H17N9O2 B2801163 5-methyl-1-(3-phenyl-2,1-benzoxazol-5-yl)-N-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]-1H-1,2,3-triazole-4-carboxamide CAS No. 951897-42-0

5-methyl-1-(3-phenyl-2,1-benzoxazol-5-yl)-N-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2801163
CAS No.: 951897-42-0
M. Wt: 463.461
InChI Key: QVLTYIQQUCTULJ-UHFFFAOYSA-N
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Description

5-methyl-1-(3-phenyl-2,1-benzoxazol-5-yl)-N-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]-1H-1,2,3-triazole-4-carboxamide is a complex organic compound that features a triazole ring, a benzoxazole moiety, and a tetrazole group

Scientific Research Applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-1-(3-phenyl-2,1-benzoxazol-5-yl)-N-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]-1H-1,2,3-triazole-4-carboxamide typically involves multi-step organic reactionsCommon reagents used in these reactions include azides, alkynes, and various catalysts to facilitate cycloaddition reactions .

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methyl group would yield a carboxylic acid derivative, while reduction of nitro groups would produce amines .

Mechanism of Action

The mechanism of action of 5-methyl-1-(3-phenyl-2,1-benzoxazol-5-yl)-N-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 5-methyl-1-(3-phenyl-2,1-benzoxazol-5-yl)-N-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]-1H-1,2,3-triazole-4-carboxamide apart from similar compounds is its combination of functional groups, which confer unique chemical and biological properties. This makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

5-methyl-1-(3-phenyl-2,1-benzoxazol-5-yl)-N-[4-(tetrazol-1-yl)phenyl]triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17N9O2/c1-15-22(24(34)26-17-7-9-18(10-8-17)32-14-25-29-31-32)27-30-33(15)19-11-12-21-20(13-19)23(35-28-21)16-5-3-2-4-6-16/h2-14H,1H3,(H,26,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVLTYIQQUCTULJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C2=CC3=C(ON=C3C=C2)C4=CC=CC=C4)C(=O)NC5=CC=C(C=C5)N6C=NN=N6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17N9O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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